Estradiol undecylate
Overview
Description
Estradiol undecylate is an estrogen used in the treatment of prostatic cancer . It is also known as estradiol undecanoate and has been used as part of hormone therapy for transgender women . It is a steroid ester with one of the longest-acting effects of any estradiol ester, allowing for more stable levels and a greater duration between injections .
Molecular Structure Analysis
Estradiol undecylate has a molecular formula of C29H44O3 . Its exact mass is 440.33 and its molecular weight is 440.670 . It is a relatively long-chain ester of estradiol, with its undecylate ester containing 11 carbon atoms .Chemical Reactions Analysis
Estradiol undecylate is metabolized in the body via cleavage by esterases in the liver, blood, and tissues . The metabolites include estradiol, undecanoic acid, and estradiol metabolites .Physical And Chemical Properties Analysis
Estradiol undecylate has a molecular formula of C29H44O3, an average mass of 440.658 Da, and a monoisotopic mass of 440.329041 Da . Its elemental analysis shows it contains 79.04% carbon, 10.06% hydrogen, and 10.89% oxygen .Scientific Research Applications
Hormonal Dynamics and Effects
- Influence on Hormone Levels : Estradiol undecylate, along with other estradiol esters, was studied for its effect on hormonal levels in postmenopausal women and female castrates. The study explored its impact on serum levels of estradiol-17beta, estrone, FSH, and LH, providing insights into its role in hormonal regulation (Leyendecker et al., 1975).
Potential Therapeutic Applications
- Cancer Therapy Vector : A specific form of estradiol undecylate, 7α-[11-(4-[125I]Iodophenoxy)undecyl]-17β-estradiol, showed potential as a vector for targeting adrenal and estrogen receptor-positive cancers. This study highlighted the compound's ability to accumulate in the adrenals and its potential in cancer therapy (DaSilva & Lier, 1990).
Effects on Neurotransmission and Brain Function
- Modulation of Serotonin Neurotransmission : Estradiol plays a role in the regulation of genes involved in serotonin neurotransmission, a key aspect in conditions like depression. Estradiol's modulation of serotonin-related genes might have implications for female depression, highlighting its importance in mental health (Hernández-Hernández et al., 2019).
- Interaction with NMDA Receptors : Estradiol selectively affects NMDA receptor complexes, particularly in the CA1 region of the hippocampus. This finding suggests a role in cognitive functions and could be relevant to neurological conditions affected by glutamate signaling (Weiland, 1992).
- Influence on Verbal Memory : Research shows that estradiol interacts with the cholinergic system, impacting verbal memory in postmenopausal women. This suggests its potential application in managing cognitive decline associated with aging (Dumas et al., 2008).
Neuroprotection and Brain Injury
- **Protection Against BrainInjury**: Estradiol, including its various forms like estradiol undecylate, has been studied for its protective effects against brain injury. Research using animal models demonstrates that estradiol can defend against ischemic brain injury, suggesting its potential therapeutic use in neurodegenerative diseases and stroke (Wise & Dubal, 2000), (Dubal et al., 2001).
Hormonal Impact in Development
- Influence on Developmental Physiology : Estradiol undecylate, when administered neonatally, has been observed to cause changes in adrenal function and body development in mice. This research provides insight into the long-term effects of neonatal exposure to estrogenic compounds on development (Simmons et al., 1973).
Potential Role in Mental Health
- Estradiol in Psychiatric Conditions : A clinical trial explored the addition of estradiol to neuroleptic treatment in women with acute psychotic symptoms. The study found that estradiol may have properties that improve the rapidity of response to neuroleptic drugs in treating schizophrenia, indicating its potential role in mental health treatments (Kulkarni et al., 1996).
Cognitive Function and Aging
- Estradiol's Role in Cognitive Function : Research has shown that estradiol enhances cognitive functions, particularly in aging and menopausal women. Studies indicate that estradiol may influence memory consolidation, synaptic plasticity, and overall cognitive health, highlighting its significance in aging-related cognitive decline (Luine, 2014).
Safety And Hazards
Estradiol undecylate may cause suspected carcinogenic effects, reproductive toxicity, effects on or via lactation, and long-term aquatic hazards . It may also cause breast tenderness, breast development, feminization, sexual dysfunction, infertility, fluid retention, and cardiovascular issues . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing vapors/dust, not ingesting, not smoking, and keeping away from heat and sources of ignition .
Future Directions
Estradiol undecylate was first described in 1953 and was introduced for medical use by 1956 . It remained in use as late as the 2000s before being discontinued . It was marketed in Europe, but does not seem to have ever been available in the United States . There is interest in the transgender community about the potential use of estradiol undecylate due to its long half-life and the possibility of less frequent injections .
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUMRBWIWWBGW-GVGNIZHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023003 | |
Record name | Estradiol undecylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol undecylate | |
CAS RN |
3571-53-7 | |
Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3571-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol undecylate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol undecylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estradiol undecylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL UNDECYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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